N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide is a complex organic compound characterized by the presence of a morpholine ring and an isothiazole ring substituted with methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide typically involves the formation of the isothiazole ring followed by the introduction of the morpholinecarboxamide group. One common method involves the reaction of 3,5-bis(methylsulfanyl)-4-isothiazole with morpholine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The isothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atoms.
Wissenschaftliche Forschungsanwendungen
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the isothiazole ring and the morpholinecarboxamide group allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(methylsulfanyl)-4-isothiazolecarboxamide
- 3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile
- [3,5-Bis(methylsulfanyl)-4-isothiazolyl]methanol
Uniqueness
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide is unique due to the presence of both the isothiazole ring and the morpholinecarboxamide group. This combination allows for a broader range of chemical reactions and interactions compared to similar compounds, making it a versatile molecule for various applications.
Eigenschaften
Molekularformel |
C10H15N3O2S3 |
---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2S3/c1-16-8-7(9(17-2)18-12-8)11-10(14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
DYHREMPKRGJLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=NS1)SC)NC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.